10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane
Description
10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane (CAS: 1422141-51-2) is a fluorinated spirocyclic compound with the molecular formula C₁₃H₁₇F₂N₃ and a molecular weight of 253.30 g/mol. Its structure features a diazaspiro[4.5]decane core substituted with two fluorine atoms at the 10th position and a pyridin-2-ylmethyl group at the second nitrogen . The SMILES notation (C1=CC=NC(=C1)N2CCC3(CNCCC3(F)F)C2) and InChIKey (APBWPTYMNXLBPL-UHFFFAOYSA-N) highlight its unique stereoelectronic properties, which are critical for interactions with biological targets such as neurotransmitter transporters or enzymes .
The compound’s difluoro substitution enhances metabolic stability and lipophilicity, while the pyridinylmethyl group may facilitate hydrogen bonding or π-π interactions in receptor binding .
Properties
IUPAC Name |
6,6-difluoro-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3/c15-14(16)4-7-17-10-13(14)5-8-19(11-13)9-12-3-1-2-6-18-12/h1-3,6,17H,4-5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCMQUCONSDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCN(C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure with two nitrogen atoms incorporated into the ring system, which contributes to its unique pharmacological properties. The presence of difluoromethyl and pyridine moieties enhances its lipophilicity and bioactivity.
Antitumor Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant antitumor effects. For instance, a related compound targeting KRAS G12C mutations demonstrated potent in vitro and in vivo antitumor efficacy against non-small cell lung cancer (NSCLC) models . The structural optimization of these compounds has been pivotal in enhancing their inhibitory activity against cancer cell proliferation.
Enzyme Inhibition
Compounds similar to this compound have been identified as inhibitors of various enzymes. For example, trisubstituted urea derivatives based on the diazaspiro framework have shown high potency as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for treating hypertension . The inhibition mechanism involves binding to the active site of the enzyme, affecting its catalytic function.
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of diazaspiro compounds, a series of derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain modifications to the diazaspiro structure led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Cardiovascular Applications
Another investigation explored the cardiovascular effects of diazaspiro derivatives. In spontaneously hypertensive rats, specific compounds demonstrated significant reductions in blood pressure when administered orally. This effect was attributed to their ability to inhibit sEH and modulate inflammatory pathways .
Research Findings Summary
Scientific Research Applications
Overview
10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane is a compound of increasing interest due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, supported by data tables and case studies.
Chemical Formula
- Molecular Formula : CHFNO
- CAS Number : 312904-60-2
Pharmacological Research
This compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific protein interactions involved in disease pathways.
Case Study: Cancer Treatment
Recent studies have indicated that compounds with similar structures can inhibit the interaction between menin and MLL fusion proteins, which are implicated in certain types of leukemia. This suggests that this compound could be a candidate for further development in cancer therapeutics .
Neuropharmacology
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological applications. Research indicates that modifications in the structure can lead to enhanced neuroprotective effects.
Data Table: Blood-Brain Barrier Permeability
| Compound | BBB Permeability | Notes |
|---|---|---|
| This compound | High | Suitable for CNS-targeted therapies |
| Similar Compounds | Variable | Dependent on structural modifications |
Antimicrobial Activity
Preliminary studies have shown that compounds with similar frameworks exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Screening
A series of derivatives were synthesized and tested against common bacterial strains. Results indicated that certain derivatives of the spiro compound displayed significant antibacterial activity .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent.
Toxicity Data Table
| Parameter | Value | Interpretation |
|---|---|---|
| Rat LD50 | 2.56 g/kg | Moderate toxicity |
| Ames Test | Non-carcinogenic | Safe for further testing |
Comparison with Similar Compounds
Table 1: Key Structural Features of 10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane and Related Compounds
Comparative Analysis
Substituent Effects
- Fluorine Substitution: The 10,10-difluoro group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 7-(phenylmethyl)-2,7-diazaspiro[4.5]decane (QC-9812) . Fluorine’s electron-withdrawing effects may also enhance binding affinity in enzyme pockets or transporters.
- Pyridinylmethyl vs. Benzyl : The pyridinylmethyl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, unlike the purely hydrophobic benzyl group in QC-9812. This difference could improve selectivity for targets requiring polar interactions .
Core Modifications
Pharmacological Implications
- Metabolic Stability: The difluoro substitution in the target compound may offer superior metabolic stability over non-fluorinated spirocycles, as seen in tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4), which lacks fluorine and features a hydrolytically labile Boc group .
Table 2: Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
